molecular formula C15H21NO B1200671 Undeca-2-ene-8,10-diynoic acid isobutylamide

Undeca-2-ene-8,10-diynoic acid isobutylamide

Cat. No. B1200671
M. Wt: 231.33 g/mol
InChI Key: YKYOIMJLSMZUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Undecene-8,10-diynamide, N-(2-methylpropyl)-, (E)- is a natural product found in Echinacea pallida, Echinacea purpurea, and other organisms with data available.

Scientific Research Applications

Chemical Composition and Extraction Undeca-2-ene-8,10-diynoic acid isobutylamide has been isolated from various plant species, notably Echinacea purpurea, Echinacea angustifolia, and Spilanthes acmella. Its extraction and chemical composition have been extensively studied, revealing its presence as a significant component in these plants (Bauer, Remiger, & Wagner, 1988), (Bauer, Remiger, & Wagner, 1989), (Ramsewak, Erickson, & Nair, 1999).

Biological Activity This compound exhibits various biological activities. For instance, it has been shown to inhibit IL-2 secretion in T cells, suggesting potential immunomodulatory effects (Spelman, Iiams-Hauser, Cech, Taylor, Smirnoff, & Wenner, 2009). Moreover, its activity against Aedes aegyptii larvae and Helicoverpa zea neonates has been documented, indicating potential as a bioactive compound in pest management (Ramsewak, Erickson, & Nair, 1999).

Pharmacological Analysis A sensitive LC-MS/MS method for quantitative analysis of this compound in human plasma highlights its relevance in pharmacokinetic studies, important for understanding its behavior in biological systems (Goey, Sparidans, Meijerman, Rosing, Schellens, & Beijnen, 2011).

Plant Constituent Analysis Investigations into the constituents of Echinacea atrorubens roots and aerial parts identified undeca-2-ene-8,10-diynoic acid isobutylamide, expanding the understanding of its distribution across different Echinacea species (Dietz & Bauer, 2001).

Self-Assembling Properties Research on the self-assembling properties of certain fatty acid N-alkyl amides, including this compound, has shed light on its potential in forming micelles and supermicelles in aqueous mediums, which is significant for its applications in drug delivery systems (Raduner, Bisson, Abagyan, Altmann, & Gertsch, 2007).

Antiprotozoal Activity There is also evidence of antiprotozoal activity. For instance, it has shown efficacy against Plasmodium falciparum, the causative agent of malaria, in vitro and in vivo, suggesting its potential as an antimalarial agent (Spelman, Depoix, McCray, Mouray, & Grellier, 2011).

Quality Assurance in Echinacea Products The compound is also used as a marker for quality assurance in Echinacea products, demonstrating its significance in the herbal supplement industry (Bergeron, Livesey, Awang, Arnason, Rana, Baum, & Letchamo, 2000).

properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

N-(2-methylpropyl)undec-2-en-8,10-diynamide

InChI

InChI=1S/C15H21NO/c1-4-5-6-7-8-9-10-11-12-15(17)16-13-14(2)3/h1,11-12,14H,7-10,13H2,2-3H3,(H,16,17)

InChI Key

YKYOIMJLSMZUBA-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C=CCCCCC#CC#C

Canonical SMILES

CC(C)CNC(=O)C=CCCCCC#CC#C

synonyms

undeca-2-ene-8,10-diynoic acid isobutylamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undeca-2-ene-8,10-diynoic acid isobutylamide
Reactant of Route 2
Undeca-2-ene-8,10-diynoic acid isobutylamide
Reactant of Route 3
Undeca-2-ene-8,10-diynoic acid isobutylamide
Reactant of Route 4
Undeca-2-ene-8,10-diynoic acid isobutylamide
Reactant of Route 5
Reactant of Route 5
Undeca-2-ene-8,10-diynoic acid isobutylamide
Reactant of Route 6
Undeca-2-ene-8,10-diynoic acid isobutylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.